molecular formula C18H26O4 B1325964 Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate CAS No. 898757-65-8

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Cat. No. B1325964
M. Wt: 306.4 g/mol
InChI Key: PVSIQYWMCZSMFC-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a chemical compound with the CAS Number: 898757-65-8. It has a molecular weight of 306.4 . The IUPAC name for this compound is ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate .


Molecular Structure Analysis

The molecule contains a total of 48 bonds. There are 22 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Vostrikov et al. (2010) focuses on the synthesis of a compound similar to Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate through a Wittig reaction. Such synthetic methods are foundational in creating derivatives for further research and potential applications (Vostrikov et al., 2010).

  • Pharmaceutical Synthesis : Chiba et al. (1985) describe the synthesis of a basic skeleton of penicillins from ethyl propiolate, demonstrating how similar compounds can be pivotal in developing important pharmaceuticals (Chiba et al., 1985).

  • Catalytic Reactions : Research by Gliński et al. (2005) investigates the catalytic ketonization of alkyl esters of heptanoic acid, which is closely related to Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This study highlights the compound's potential in chemical transformations, which is essential for industrial applications (Gliński et al., 2005).

  • Photochemical Reactions : A study by Tokuda et al. (1978) explores the photochemical reactions of similar compounds, shedding light on the potential of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate in photochemistry and its applications in synthesis (Tokuda et al., 1978).

  • Biochemical Research : The study of heptanoic acid and its esters by Scholz et al. (1994) for the growth behavior of Pseudomonas oleovorans opens up avenues for understanding how Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate might interact in biological systems (Scholz et al., 1994).

properties

IUPAC Name

ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-14-22-16-12-10-15(11-13-16)17(19)8-6-5-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSIQYWMCZSMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645786
Record name Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate

CAS RN

898757-65-8
Record name Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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